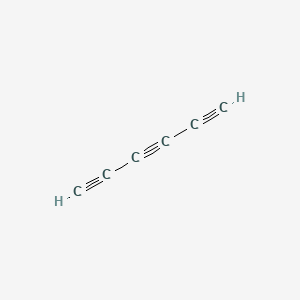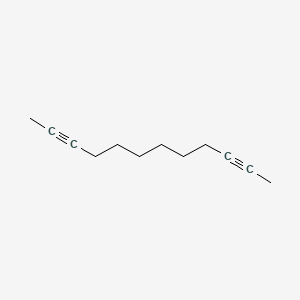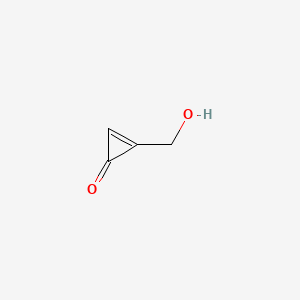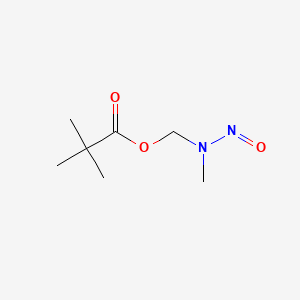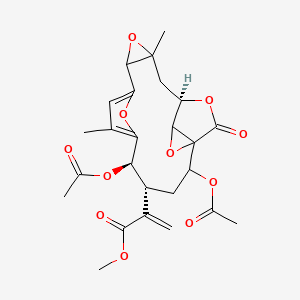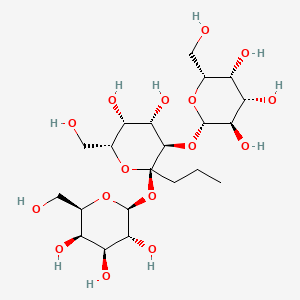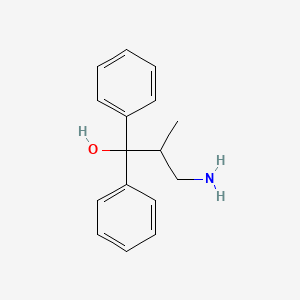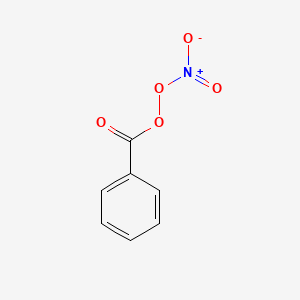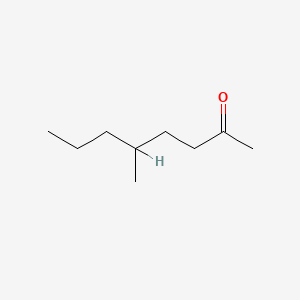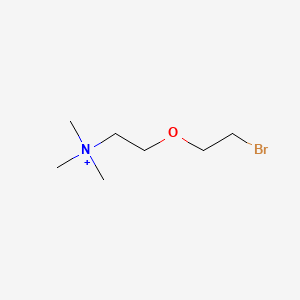
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Overview
Description
ABT-719 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a 2-pyridone antimicrobial agent known for its efficacy against a range of bacterial infections. ABT-719 inhibits DNA gyrase activity, making it a potent antibacterial agent .
Mechanism of Action
Target of Action
ABT-719 is primarily targeted towards the prevention of acute kidney injury (AKI) in patients undergoing high-risk cardiac surgery . It is a novel α-melanocyte-stimulating hormone analog .
Mode of Action
ABT-719 binds to melanocortin receptors (MCRs) 1, 3, 4, and 5 with high specificity . .
Biochemical Pathways
It is known that abt-719 has anti-inflammatory and organ-protective effects . These effects suggest that ABT-719 may influence pathways related to inflammation and organ protection.
Pharmacokinetics
It is known that abt-719 was administered in cumulative doses in a clinical trial , suggesting that its pharmacokinetic properties were considered in the dosing regimen.
Action Environment
It is known that abt-719 was tested in a clinical trial involving patients undergoing high-risk cardiac surgery , suggesting that the compound’s action may be influenced by factors such as the patient’s health status and the surgical environment.
Biochemical Analysis
Biochemical Properties
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. This compound has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- on various cell types and cellular processes are profound. In HIV-infected cells, this compound inhibits the integration of viral DNA, thereby halting viral replication and reducing viral load . It also influences cell signaling pathways, particularly those involved in immune responses, by modulating the activity of key signaling proteins. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in viral replication and immune regulation.
Molecular Mechanism
At the molecular level, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- exerts its effects through several mechanisms. The primary mechanism involves the inhibition of HIV-1 integrase by binding to its active site and sequestering essential cofactors, such as Mg2+ ions . This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. Additionally, this compound may inhibit other enzymes involved in viral replication and cellular metabolism, further contributing to its antiviral activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound can maintain its inhibitory effects on HIV-1 integrase and viral replication for several days in vitro
Dosage Effects in Animal Models
In animal models, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- vary with different dosages. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux and alter the levels of specific metabolites involved in viral replication and immune responses.
Transport and Distribution
Within cells and tissues, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with viral DNA and inhibits the activity of HIV-1 integrase . Additionally, the compound may be targeted to other subcellular compartments, such as the mitochondria and endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations enable the compound to modulate various cellular processes and exert its antiviral effects.
Preparation Methods
The synthesis of ABT-719 involves the creation of a 2-pyridone structure. The specific synthetic routes and reaction conditions for ABT-719 are not widely published, but it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the pyridone ring. Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ABT-719 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ABT-719 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of DNA gyrase inhibition and the development of new antibacterial agents.
Biology: ABT-719 is used in studies to understand bacterial resistance mechanisms and to develop new strategies to combat bacterial infections.
Medicine: The compound has been investigated for its potential use in treating urinary tract infections and other bacterial infections.
Comparison with Similar Compounds
ABT-719 belongs to the 2-pyridone class of antibacterial agents, which are known for their broad-spectrum activity against both gram-positive and gram-negative bacteria. Similar compounds include:
Ciprofloxacin: A fluoroquinolone antibiotic that also inhibits DNA gyrase but differs in its chemical structure.
Sparfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Clinafloxacin: A fluoroquinolone with potent activity against gram-positive bacteria.
ABT-719 is unique in its higher potency against certain bacterial strains, including those resistant to other antibiotics like ciprofloxacin and vancomycin .
Properties
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKUAHPMHVZJL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167476 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162829-90-5 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the spectrum of activity of ABT-719?
A2: ABT-719 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]
Q2: How does the efficacy of ABT-719 compare to that of existing antibiotics, particularly fluoroquinolones?
A3: In preclinical studies, ABT-719 demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] ABT-719 also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []
Q3: Are there any studies investigating the efficacy of ABT-719 against intracellular infections?
A4: Yes, research indicates that ABT-719 is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []
Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as ABT-719?
A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to ABT-719. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than ABT-719. []
Q5: What are the implications of the "conformation switch model" concerning the interaction of ABT-719 with resistant DNA gyrase and topoisomerase IV?
A6: The "conformation switch model" suggests that ABT-719, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []
Q6: Has ABT-719 been evaluated in clinical trials, and if so, what were the findings?
A7: Yes, ABT-719 has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []
Q7: What is the current status of ABT-719 development?
A8: While ABT-719 showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []
Q8: What are the potential advantages of ABT-719 over existing antibiotics?
A9: ABT-719's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



